molecular formula C15H15N B1329958 1,1,2-Trimethyl-1H-benzo[E]indole CAS No. 41532-84-7

1,1,2-Trimethyl-1H-benzo[E]indole

Cat. No.: B1329958
CAS No.: 41532-84-7
M. Wt: 209.29 g/mol
InChI Key: WJZSZXCWMATYFX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,1,2-Trimethyl-1H-benzo[E]indole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is primarily used in the preparation of fluorescent probes for imaging of tumors, hypoxia-sensitive fluorescent probes for real-time imaging of acute ischemia, and near IR fluorescent probe for imaging integrin receptor expression .

Mode of Action

The compound interacts with its targets, which are primarily tumor cells and integrin receptors, to produce a fluorescent signal that can be detected and imaged . This allows for real-time imaging of acute ischemia and tumor cells, providing valuable information for medical research and treatment strategies .

Biochemical Pathways

It is known that the compound is used in the preparation of fluorescent probes, which are often used in various biochemical assays and imaging techniques .

Pharmacokinetics

It is known that the compound is slightly soluble in water , which could potentially affect its bioavailability and distribution in the body.

Result of Action

The primary result of the action of this compound is the generation of a fluorescent signal that can be detected and imaged . This allows for real-time imaging of acute ischemia and tumor cells, providing valuable information for medical research and treatment strategies .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water could affect its distribution in the body and its ability to reach its target cells . Additionally, the compound should be stored in a cool place to maintain its stability .

Safety and Hazards

1,1,2-Trimethyl-1H-benzo[E]indole causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . It should be kept away from oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2-Trimethyl-1H-benzo[E]indole can be synthesized through several methods. One common synthetic route involves the reaction of indole derivatives with methylating agents under specific conditions. For example, the reaction of 2,3,3-trimethylindolenine with benzaldehyde in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization to obtain the desired purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trimethyl-1H-benzo[E]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2-Trimethyl-1H-benzo[E]indole is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specific dyes and fluorescent probes .

Properties

IUPAC Name

1,1,2-trimethylbenzo[e]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-10-15(2,3)14-12-7-5-4-6-11(12)8-9-13(14)16-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZSZXCWMATYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044668
Record name 1,1,2-Trimethyl-1H-benzo[e]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41532-84-7
Record name 1,1,2-Trimethyl-1H-benz[e]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41532-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3-Trimethylbenzoindolenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041532847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz[e]indole, 1,1,2-trimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1,2-Trimethyl-1H-benzo[e]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2-trimethyl-1H-benz[e]indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.373
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3,3-TRIMETHYLBENZOINDOLENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F56431T911
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential biological applications of 1,1,2-Trimethyl-1H-benzo[E]indole derivatives?

A1: Research suggests that coupling this compound with monosaccharide amines like 2-deoxy-2-amino-d-glucose and 6-deoxy-6-amino-d-glucose yields novel compounds with promising antibacterial and antifungal properties [, ]. These derivatives, particularly the di-substituted ones, demonstrate good solubility in water due to the presence of the sugar moiety, potentially making them suitable for medical applications [, ].

Q2: How does the structure of this compound lend itself to modification for creating new compounds?

A2: this compound serves as an excellent starting material for synthesizing new compounds due to its affordability and ease of modification [, ]. It can be readily functionalized to create reactive centers. For example, reacting it with phosphoryl chloride (POCl3) yields 2-(1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)malonaldehyde, which possesses two aldehyde groups that can be further reacted with other molecules, such as amino sugars [, ].

Q3: What spectroscopic techniques are used to characterize this compound and its derivatives?

A3: Researchers primarily utilize Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR, to confirm the purity and characterize the structure of this compound derivatives [, ]. This technique provides detailed information about the hydrogen and carbon environments within the molecule, enabling researchers to verify the success of synthesis and identify the specific structural features of the synthesized compounds.

Q4: Beyond its potential as an antimicrobial agent, what other applications have been explored for this compound derivatives?

A4: Researchers have explored the use of this compound as a building block for fluorescent molecules [, ]. Microwave-assisted annulation reactions with acrylic acid and its derivatives have led to the creation of benzo[e]pyrido[1.2-α]indole derivatives. These derivatives possess enaminone or enamide functionalities, opening possibilities for diverse chemical transformations and potential applications in fluorescent probes or materials [, ].

Q5: What challenges are associated with synthesizing di-substituted derivatives of this compound?

A5: Synthesizing di-substituted derivatives presents a challenge due to steric hindrance at one of the reaction centers [, ]. This hindrance arises from the bulky nature of the substituents, making it difficult for another molecule to approach and react at the second reaction site. To overcome this, harsher reaction conditions and longer reaction times are often necessary to achieve the desired di-substitution [, ].

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